molecular formula C11H12O2 B1583974 Methyl 2-benzylacrylate CAS No. 3070-71-1

Methyl 2-benzylacrylate

Cat. No.: B1583974
CAS No.: 3070-71-1
M. Wt: 176.21 g/mol
InChI Key: DQQJYBYIABSMFM-UHFFFAOYSA-N
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Description

Methyl 2-benzylacrylate, also known as methyl 2-benzylpropenoate, is an organic compound with the molecular formula C11H12O2. It is a colorless liquid that is used in various chemical synthesis processes. This compound is characterized by the presence of a benzyl group attached to the acrylate moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-benzylacrylate can be synthesized through several methods. One common approach involves the esterification of 2-benzylacrylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent quality and yield. The process involves the use of high-purity reactants and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-benzylacrylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the acrylate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include benzyl-substituted carboxylic acids, alcohols, and various substituted acrylates.

Scientific Research Applications

Methyl 2-benzylacrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research into drug delivery systems often utilizes this compound due to its ability to form biocompatible polymers.

    Industry: It is employed in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical stability.

Mechanism of Action

The mechanism by which methyl 2-benzylacrylate exerts its effects is primarily through its reactivity as an acrylate ester. The acrylate group can undergo polymerization reactions, forming long chains that impart desirable physical properties to the resulting materials. Additionally, the benzyl group can participate in various chemical interactions, enhancing the compound’s versatility in synthesis.

Comparison with Similar Compounds

    Methyl acrylate: Lacks the benzyl group, making it less reactive in certain substitution reactions.

    Ethyl 2-benzylacrylate: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and physical properties.

    Benzyl acrylate: Contains a benzyl group but lacks the methyl ester, leading to different reactivity patterns.

Uniqueness: Methyl 2-benzylacrylate’s unique combination of the benzyl and acrylate groups makes it particularly useful in applications requiring both reactivity and stability. Its ability to undergo a wide range of chemical reactions while maintaining structural integrity sets it apart from other similar compounds.

Properties

IUPAC Name

methyl 2-benzylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQJYBYIABSMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341793
Record name methyl 2-benzylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3070-71-1
Record name methyl 2-benzylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

a-Benzylacrylic acid (1.00 g, 6.17 mmol) in methanol (20 ml) was treated with BF3 ·Et2O (2 ml). The mixture was heated to reflux for 14 h, cooled, and poured into saturated NaHCO3 solution. Extraction with ether followed by drying over Na2SO4 and evaporation afforded 1.03 g (95%) of a mobile oil. 1H NMR (CDCl3) δ 7.17-7.35 (m,5H), 6.23 (m,1H), 5.47 (m,1H), 3.74 (s,3H), 3.63 (s,2H).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
BF3 ·Et2O
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

α-Benzylacrylic acid (1.00 g, 6.17 mmol) in methanol (20 ml) was treated with BF3.Et2O (2 ml). The mixture was heated to reflux for 14 h, cooled, and poured into saturated NaHCO3 solution. Extraction with ether followed by drying over Na2SO4 and evaporation afforded 1.03 g (95%) of a mobile oil. 1H NMR (CDCl3) δ7.17-7.35 (m,5H), 6.23 (m,1H), 5.47 (m,1H), 3.74 (s,3H), 3.63 (s,2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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